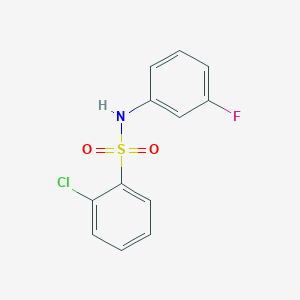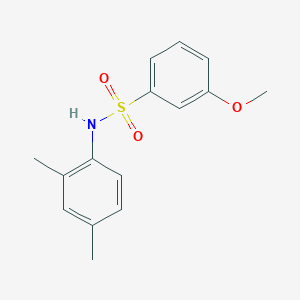
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE is an organic compound that features a pyrazole ring and a furan ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE typically involves the condensation of 1,3-dimethyl-4-pyrazolecarboxaldehyde with 2-furylmethyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated alkane or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives, amines, or thiol-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets could make it a candidate for drug development.
Medicine
In medicinal chemistry, (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE: Lacks the 1,3-dimethyl substitution on the pyrazole ring.
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(THIENYL)-2-PROPEN-1-ONE: Contains a thiophene ring instead of a furan ring.
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(PHENYL)-2-PROPEN-1-ONE: Contains a phenyl ring instead of a furan ring.
Uniqueness
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE is unique due to the presence of both the 1,3-dimethyl substitution on the pyrazole ring and the furan ring. These structural features may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-10(8-14(2)13-9)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+ |
InChI Key |
MUVDKQMFWLZZIA-AATRIKPKSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=CO2)C |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961072.png)

![N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10961081.png)

![1-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide](/img/structure/B10961099.png)
![1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B10961105.png)
![2,5-Bis[1-(furan-2-yl)cyclohexyl]furan](/img/structure/B10961107.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B10961109.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B10961120.png)
![5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10961132.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10961137.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10961146.png)
![N-cyclopentyl-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961147.png)

